molecular formula C7H6BrNO2 B1280667 3-Amino-5-bromobenzoic acid CAS No. 42237-85-4

3-Amino-5-bromobenzoic acid

Cat. No. B1280667
CAS RN: 42237-85-4
M. Wt: 216.03 g/mol
InChI Key: RQSXRGSPGHZKFT-UHFFFAOYSA-N
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Description

3-Amino-5-bromobenzoic acid is a chemical compound with the molecular formula C7H6BrNO2 . It has an average mass of 216.032 Da and a monoisotopic mass of 214.958176 Da . It is also known by other names such as 3-Amino-5-brombenzoesäure in German, Acide 3-amino-5-bromobenzoïque in French, and Benzoic acid, 3-amino-5-bromo- in English .


Molecular Structure Analysis

The molecular structure of 3-Amino-5-bromobenzoic acid consists of 7 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms . The compound’s structure is planar due to the conjugation of the benzene ring with the carboxylic acid group.


Physical And Chemical Properties Analysis

3-Amino-5-bromobenzoic acid is a solid substance . It has a melting point of 217-221 °C . The compound’s density is 1.793 .

Scientific Research Applications

Synthesis and Derivative Formation

3-Amino-5-bromobenzoic acid is used in the synthesis of various chemical compounds. The preparation of derivatives like 3-bromo-5-amino- and 5-nitro-3-amino-substituted products of 4-hydroxybenzoic acid, which can be used for further chemical reactions and syntheses, involves 3-Amino-5-bromobenzoic acid (Cavill, 1945).

Molecular and Vibrational Analysis

Detailed molecular and vibrational analyses of 3-Amino-5-bromobenzoic acid are conducted using techniques like FT-IR, FT-Raman, and UV spectroscopy. These studies provide insights into the molecular conformation, vibrational characteristics, and electronic transitions of the compound, crucial for understanding its chemical properties and potential applications (Karabacak & Cinar, 2012).

Antifungal Agent Development

Research into developing novel antifungal agents against Malassezia furfur, a cause of skin diseases, has utilized 3-Amino-5-bromobenzoic acid. It serves as a starting material for synthesizing compounds with significant cytotoxic activity, indicating potential for drug development against skin diseases like seborrheic dermatitis (Trifonov et al., 2020).

Photosensitizer in Cancer Treatment

The compound has been used to create new zinc phthalocyanine derivatives with high singlet oxygen quantum yield. Such derivatives have potential applications in photodynamic therapy for cancer treatment due to their good fluorescence properties and high efficacy in generating singlet oxygen, essential for Type II photodynamic therapy mechanisms (Pişkin et al., 2020).

Antibacterial Applications

The synthesis of novel metal(II) complexes using derivatives of 3-Amino-5-bromobenzoic acid has been explored for antibacterial applications. These complexes, particularly the Cu(II) complex, have shown high antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antibacterial agents (Desai & Parekh, 2021).

Safety And Hazards

3-Amino-5-bromobenzoic acid is classified as acutely toxic if swallowed (H301) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and calling a poison center or doctor immediately if swallowed .

properties

IUPAC Name

3-amino-5-bromobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSXRGSPGHZKFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20468724
Record name 3-Amino-5-bromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-bromobenzoic acid

CAS RN

42237-85-4
Record name 3-Amino-5-bromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-5-bromobenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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